Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride
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Overview
Description
Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride is a complex organic compound with significant applications in various fields such as medicine, chemistry, and industry. This compound is known for its unique structure, which includes a theophylline core linked to a dichlorophenyl-dimethylguanidino group via a propyl chain. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride typically involves multiple steps:
Formation of the Theophylline Core: Theophylline is synthesized from xanthine through methylation and subsequent oxidation.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using propyl halides under basic conditions.
Introduction of the Dichlorophenyl-Dimethylguanidino Group: This step involves the reaction of the propylated theophylline with 2,6-dichlorophenyl isocyanate and dimethylamine to form the desired guanidino group.
Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure hydrochloride salt.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical or industrial standards.
Chemical Reactions Analysis
Types of Reactions
Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the guanidino group.
Substitution: Halogen substitution reactions can occur on the dichlorophenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation Products: Various oxidized derivatives of theophylline.
Reduction Products: Reduced forms of the guanidino group.
Substitution Products: Halogen-substituted derivatives on the dichlorophenyl ring.
Scientific Research Applications
Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Explored for its potential use in treating respiratory diseases, cardiovascular conditions, and as an anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride involves:
Molecular Targets: The compound interacts with various enzymes and receptors, including phosphodiesterases and adenosine receptors.
Pathways Involved: It modulates cyclic AMP levels, leading to bronchodilation, anti-inflammatory effects, and other physiological responses.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A simpler form without the dichlorophenyl-dimethylguanidino group.
Aminophylline: A compound that includes theophylline and ethylenediamine.
Caffeine: A structurally related compound with similar stimulant effects.
Uniqueness
Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride is unique due to its specific structural modifications, which enhance its solubility, stability, and potential therapeutic effects compared to other similar compounds.
Properties
CAS No. |
85461-02-5 |
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Molecular Formula |
C19H24Cl3N7O2 |
Molecular Weight |
488.8 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-2-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]-1,1-dimethylguanidine;hydrochloride |
InChI |
InChI=1S/C19H23Cl2N7O2.ClH/c1-25(2)18(24-14-12(20)7-5-8-13(14)21)22-9-6-10-28-11-23-16-15(28)17(29)27(4)19(30)26(16)3;/h5,7-8,11H,6,9-10H2,1-4H3,(H,22,24);1H |
InChI Key |
KMNMYKSBWFQQLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN=C(NC3=C(C=CC=C3Cl)Cl)N(C)C.Cl |
Origin of Product |
United States |
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